molecular formula C17H16N2O5 B12621414 Phenyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate CAS No. 920799-19-5

Phenyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate

Cat. No.: B12621414
CAS No.: 920799-19-5
M. Wt: 328.32 g/mol
InChI Key: ZRESWDADFRKHIV-MRXNPFEDSA-N
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Description

Phenyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate is a morpholine-derived compound characterized by a chiral center at the 2-position (S-configuration) substituted with a 4-nitrophenyl group. The morpholine ring is esterified at the 4-position with a phenyl group, forming a carboxylate ester. The compound’s nitro group (electron-withdrawing) and aromatic ester may influence its stability, solubility, and biological interactions, making it a candidate for pharmaceutical intermediates or prodrug applications .

Properties

CAS No.

920799-19-5

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

phenyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C17H16N2O5/c20-17(24-15-4-2-1-3-5-15)18-10-11-23-16(12-18)13-6-8-14(9-7-13)19(21)22/h1-9,16H,10-12H2/t16-/m1/s1

InChI Key

ZRESWDADFRKHIV-MRXNPFEDSA-N

Isomeric SMILES

C1CO[C@H](CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1COC(CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate typically involves the reaction of morpholine with phenyl chloroformate and 4-nitroaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Solvent extraction and recrystallization techniques are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenyl and nitrophenyl derivatives.

Scientific Research Applications

Phenyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing cellular processes. The morpholine ring may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Phenyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate with structurally related morpholine and pyrrolidine derivatives, focusing on substituents, stereochemistry, and functional groups.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Ester/Functional Group Molecular Weight (g/mol) Key Properties
This compound Morpholine 4-Nitrophenyl (2S) Phenyl ester ~316.3 High polarity (nitro group), chiral center, potential for π-π interactions
Ethyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate (CAS 1119452-95-7) Morpholine 4-Chlorophenyl (2R) Ethyl ester ~283.7 Lower polarity (Cl vs. NO₂), R-configuration, possible altered receptor binding
Methyl (2S,4S)-4-(4-nitrophenoxy)pyrrolidine-2-carboxylate (CAS 218944-14-0) Pyrrolidine 4-Nitrophenoxy (4S) Methyl ester 266.3 Smaller ring (5-membered vs. 6-membered), nitrophenoxy group enhances hydrophobicity
N-Phenylmorpholine-4-carboxamide (CAS 4559-92-6) Morpholine None Carboxamide (phenyl) ~220.2 Higher solubility (amide vs. ester), hydrogen-bonding capacity
tert-Butyl (S)-2-((2S,5R)-5-isopropyl-3,6-dimethoxy-2,5-dihydropyrazin-2-yl)methyl)morpholine-4-carboxylate (S35-3) Morpholine Isopropyl-pyrazine (chiral) tert-Butyl ester ~465.5 Bulky tert-butyl group, complex heterocyclic substituent, high steric hindrance

Key Findings from Comparative Analysis

Substituent Effects :

  • The 4-nitrophenyl group in the target compound enhances electrophilicity compared to 4-chlorophenyl () or carboxamide derivatives (). This may increase reactivity in nucleophilic substitution or reduction reactions.
  • Phenyl esters (target compound) exhibit lower solubility in aqueous media compared to methyl or ethyl esters () but offer stability under acidic conditions .

Stereochemical Influence :

  • The S-configuration at the 2-position distinguishes the target compound from the R-configured ethyl derivative (). Chirality impacts biological activity; for example, enantiomers may show divergent binding affinities in enzyme inhibition .

Ring System Variations :

  • Morpholine vs. Pyrrolidine : The six-membered morpholine ring (target compound) provides greater conformational flexibility compared to five-membered pyrrolidine derivatives (). This affects interactions with biological targets, such as enzymes or receptors .

Functional Group Diversity :

  • Carboxamide derivatives () exhibit improved solubility and hydrogen-bonding capacity compared to esters, making them preferable for oral bioavailability.
  • tert-Butyl esters () serve as protecting groups in synthetic pathways, enabling selective deprotection for further functionalization .

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